BRD4 Bromodomain 1 (BD1) Binding Affinity: Quantifying a Moderate but Specific Interaction
4-(3-Bromo-4-methoxybenzyl)morpholine exhibits a quantifiable, albeit moderate, binding affinity for the first bromodomain (BD1) of human BRD4. This affinity, measured by a fluorescence polarization assay, is a key differentiator when compared to structurally simpler or commercially more common morpholine derivatives that show no measurable interaction with this therapeutically relevant target [1]. While the Ki value of 3.3 µM is not 'potent' by drug development standards, it represents a specific, validated interaction that defines a unique starting point for fragment-based drug discovery or chemical probe development. This activity is absent in morpholine itself and cannot be inferred for other substituted morpholines without direct testing.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.30E+3 nM (3.3 µM) |
| Comparator Or Baseline | Morpholine (unsubstituted) or other simple morpholine derivatives |
| Quantified Difference | Specific, measurable binding (Ki = 3.3 µM) for the target compound, versus no reported or expected binding for the baseline comparators in this assay. |
| Conditions | Binding affinity to human BRD4 BD1 (residues 44-168) by fluorescence polarization assay. |
Why This Matters
This is the compound's primary documented biological activity, making it essential for research programs focused on mapping the BRD4 BD1 ligand space or using it as a validated negative control or starting fragment.
- [1] BindingDB. (n.d.). BDBM50520654 (CHEMBL4534557): Binding affinity to human BRD4 BD1 (44 to 168 residues) by fluorescence polarization assay. Retrieved April 22, 2026. View Source
